Welcome to the BenchChem Online Store!
molecular formula C13H8ClFO B6322945 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 60424-47-7

4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B6322945
M. Wt: 234.65 g/mol
InChI Key: SDWRUJHCAOSKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06020379

Procedure details

Bromine (67 g) is added slowly to a stirred solution of 4-chloro-5'-fluoro-2'-methylbiphenyl (of 46.9 g) while being illuminated. The temperature is kept between 105-110° C. for 1 hour. Water (120 ml) and calcium carbonate (90 g) are then added to this product with stirring at reflux for 20 hours. The organics are extracted with chloroform (400 ml.), and the organic phase is washed with water, separated and dried (MgSO4). The chloroform is evaporated. The residue is recrystallized from hexane.
Quantity
67 g
Type
reactant
Reaction Step One
Name
4-chloro-5'-fluoro-2'-methylbiphenyl
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=2[CH3:17])=[CH:6][CH:5]=1.C(=O)([O-])[O-:19].[Ca+2]>O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=2[CH:17]=[O:19])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
BrBr
Name
4-chloro-5'-fluoro-2'-methylbiphenyl
Quantity
46.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC(=C1)F)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while being illuminated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The organics are extracted with chloroform (400 ml.)
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The chloroform is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC(=C1)F)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.